

Trazpiroben's Impact on Prolactin: A Technical Review of Preclinical and Clinical Findings

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Compound of Interest

Compound Name: Trazpiroben

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Executive Summary

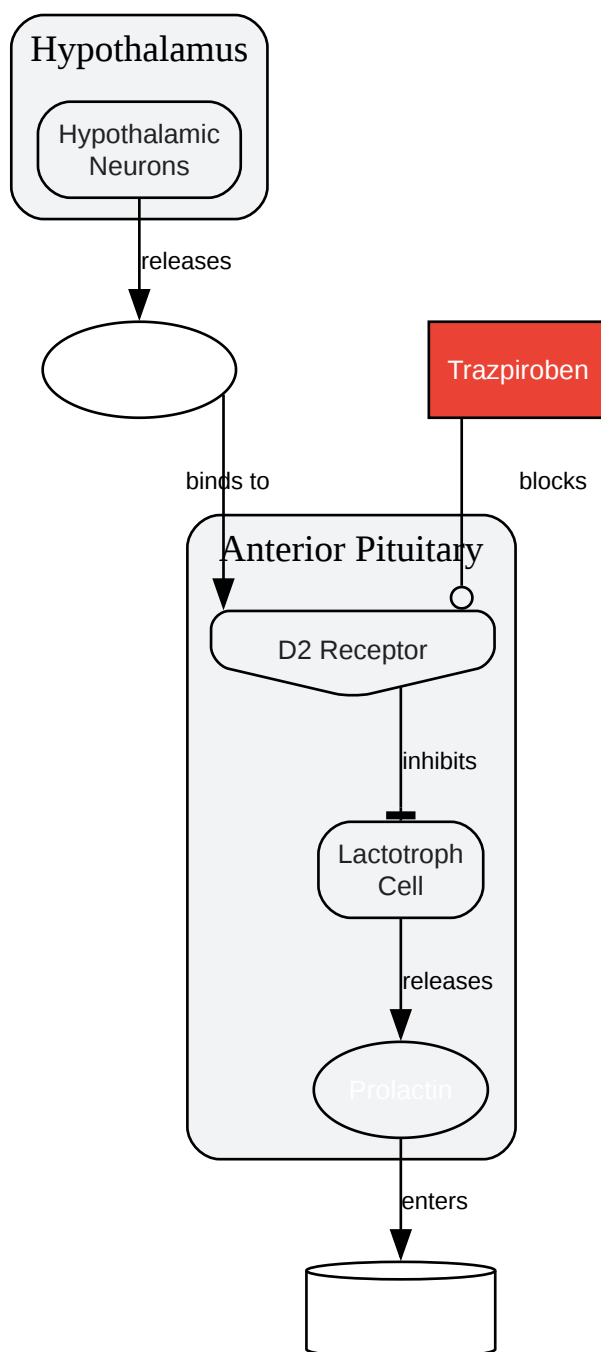
Trazpiroben (TAK-906) is a novel, peripherally selective dopamine D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1] A key pharmacodynamic marker of its target engagement is a significant and dose-dependent increase in serum prolactin levels. This elevation is a direct consequence of the blockade of D2 receptors on lactotroph cells in the anterior pituitary gland. This technical guide provides a comprehensive analysis of the available preclinical and clinical data on the effects of **trazpiroben** on prolactin, details the experimental protocols used in these studies, and illustrates the underlying biological pathways. Although the clinical development of **trazpiroben** was discontinued in early 2022, the data generated provides valuable insights into its pharmacological activity.[1]

Introduction

Dopamine D2 receptor antagonists are known to increase prolactin secretion by inhibiting the tonic inhibitory effect of dopamine on pituitary lactotrophs.[2] **Trazpiroben**, designed to have minimal brain penetration, offers a model to study the peripheral effects of D2/D3 receptor antagonism.[3][4] Monitoring prolactin levels has been a crucial tool in the clinical development of **trazpiroben** to confirm target engagement and to understand its dose-response relationship. This document synthesizes the key findings from preclinical and clinical studies to provide a detailed overview of **trazpiroben**'s effect on prolactin.

Mechanism of Action: D2 Receptor Antagonism and Prolactin Release

The primary mechanism by which **trazpiroben** elevates prolactin levels is through its antagonist activity at dopamine D2 receptors in the anterior pituitary gland. In the tuberoinfundibular pathway, dopamine is released from hypothalamic neurons and acts on D2 receptors on lactotroph cells, tonically inhibiting the synthesis and release of prolactin. By blocking these receptors, **trazpiroben** removes this inhibitory signal, leading to a subsequent increase in prolactin secretion into the bloodstream.



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Caption: Trazpiroben's mechanism of action on prolactin release.

Preclinical Data

Preclinical studies in rats and dogs were conducted to assess the in vivo effects of **trazpiroben** on prolactin levels.

Rat Studies

In rats, orally administered **trazpiroben** led to a dose-dependent increase in prolactin release. This effect was observed at doses ranging from 0.1 to 1 mg/kg. Furthermore, multiple oral doses of 100 mg/kg for three days resulted in robust plasma exposures and significant increases in prolactin. Notably, even at doses that caused substantial prolactin increases (1, 10, and 30 mg/kg), **trazpiroben** did not impair rotarod performance, suggesting low brain penetration and a lack of central nervous system effects.

Species	Dose Range (Oral)	Key Findings on Prolactin	Reference
Rat	0.1 - 1 mg/kg	Dose-dependent increase in prolactin release.	
Rat	100 mg/kg (multiple doses)	Robust increases in prolactin.	

Dog Studies

In dogs, multiple oral doses of 50 mg/kg for three days also produced robust plasma exposures and prolactin increases.

Species	Dose (Oral)	Key Findings on Prolactin	Reference
Dog	50 mg/kg (multiple doses)	Robust increases in prolactin.	

Clinical Data

Phase 1 and Phase 2a clinical trials in healthy participants and patients with gastroparesis, respectively, have provided quantitative data on the effect of **trazpiroben** on human prolactin levels.

Phase 1 Studies in Healthy Volunteers

A Phase 1, randomized, placebo-controlled, single- and multiple-dose escalation study in healthy participants demonstrated a substantial and rapid increase in serum prolactin concentration for all doses of **trazpiroben**.

In a study with healthy Japanese participants, serum prolactin also increased with **trazpiroben** treatment, confirming receptor target engagement.

Study Population	Trazpiroben Dose	Mean Prolactin Cmax (ng/mL)	Placebo Prolactin Cmax (ng/mL)	Key Observations	Reference
Healthy Participants (US)	10 mg (single dose)	134.3	16.1	A trend toward a plateaued increase in prolactin was observed at 10 mg, suggesting maximal target inhibition at this dose. Increases were transient.	
Healthy Japanese Men	10 mg	93.32	10.83	Rapid increases in serum prolactin were noted for all doses, with the response being almost maximal at the 10 mg dose.	

Phase 2a Study in Patients with Gastroparesis

A Phase 2a pilot study in patients with gastroparesis evaluated twice-daily **trazpiroben** at doses of 5, 25, and 100 mg. This study confirmed D2/D3 receptor target engagement through

increased serum prolactin, with the effect peaking at the 25 mg dose.

Study Population	Trazpiroben Dose (Twice Daily)	Key Findings on Prolactin	Reference
Patients with Gastroparesis	5, 25, and 100 mg	Increased serum prolactin, with the effect peaking at the 25 mg dose. Prolactin levels returned to baseline 8 hours post-dose.	

Experimental Protocols

Preclinical Prolactin Measurement

In vivo studies in rats involved oral dosing of **trazpiroben**, followed by the collection of blood samples to measure prolactin release. The specific analytical methods for prolactin quantification in these preclinical studies are not detailed in the provided references.

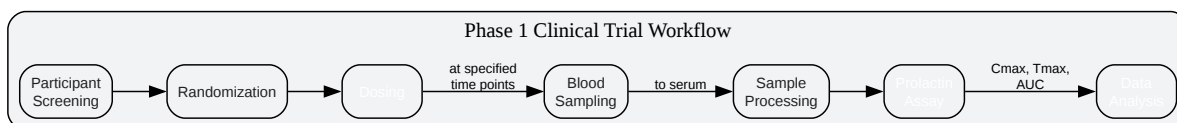
Clinical Prolactin Measurement

In the Phase 1 study in healthy participants, serum prolactin concentrations were measured as a biomarker for dopamine D2 receptor antagonism.

- Single Ascending Dose (SAD) Study: Blood samples for serum prolactin measurements were collected predose and at 1, 1.5, 2, 3, 4, 6, 12, 24, and 36 hours post-dose.
- Multiple Ascending Dose (MAD) Study: Blood samples were collected predose and serially on days 1 and 5.
- Assay: Analysis of serum prolactin concentration was performed using the ADVIA Centaur Commercial Assay.
- Pharmacodynamic Parameters: The determined serum prolactin parameters included C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and t_{1/2} (half-life).

In the Phase 1 study with healthy Japanese participants, serum prolactin concentrations were also measured as a biomarker for D2 receptor antagonism.

- **Sample Collection:** Samples were collected before dosing and at 1, 2, 4, 6, and 24 hours after the single/morning dose on days 1, 2, 7, and 8, immediately before the morning dose on days 3 through 6, and at follow-up on day 14.
- **Pharmacodynamic Parameters:** Assessed parameters included AUC and Cmax, calculated from serum prolactin concentrations.



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References

1. Trazpiroben - Wikipedia [en.wikipedia.org]
2. Safety, Pharmacokinetics, and Pharmacodynamics of Trazpiroben (TAK-906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo-Controlled Single- and Multiple-Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
3. Preclinical Evaluation of the Effects of Trazpiroben (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Safety, Pharmacokinetics, and Pharmacodynamics of Trazpiroben (TAK-906), a Novel Selective D2 /D3 Receptor Antagonist: A Phase 1 Randomized, Placebo-Controlled Single-

and Multiple-Dose Escalation Study in Healthy Participants - PubMed
[pubmed.ncbi.nlm.nih.gov]

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